N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-8-15-16-13(22-8)14-12(19)10-6-20-7-11(18)17(10)5-9-3-2-4-21-9/h2-4,10H,5-7H2,1H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKMRGAROZXKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2COCC(=O)N2CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and pathways. Medicine: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies. Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It interacts with specific enzymes and receptors in cells.
Pathways Involved: It modulates signaling pathways such as STAT3 and JAK/STAT, which are crucial in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiadiazole and Morpholine Moieties
Compound A : N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides ()
- Structure : Features a morpholine ring linked to a thiazole via an oxoacetamide group.
Compound B : N-[−5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides ()
- Structure : Contains a 5-oxo-thiadiazole core with arylsulfonyl groups.
- Activity : Exhibited anti-inflammatory activity (e.g., compound 3a: IC₅₀ = 1.2 μM for COX-2 inhibition).
- Comparison : The target compound’s morpholine ring replaces the arylsulfonyl group, which could modulate selectivity for inflammatory pathways .
Thiophene-Containing Analogues
Compound C: 6-Methyl-2-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-thieno[2,3-e][1,2,4]triazepine-7-carboxamide ()
- Structure : Integrates a thiophene ring fused with a triazepine system.
- Activity: Not explicitly reported, but thiophene-carboxamide derivatives are associated with antimicrobial and anticancer properties.
- Comparison : The target compound’s 1,3,4-thiadiazole may confer greater metabolic stability compared to Compound C’s triazepine core .
Compound D : 5-(S-alkyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamides ()
- Structure : Alkylthio-substituted thiadiazole-carboxamides.
- Activity : Broad-spectrum antimicrobial activity (e.g., 4a: MIC = 8 μg/mL against S. aureus).
- Comparison : The target compound’s thiophen-2-ylmethyl group introduces aromaticity, which may enhance π-π stacking interactions in enzyme binding compared to alkyl chains in Compound D .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s higher LogP suggests better membrane permeability than Compound A but lower solubility than Compound B.
- The thiophen-2-ylmethyl group may contribute to enhanced CNS penetration compared to benzyl or arylsulfonyl groups.
Research Findings and Mechanistic Insights
- Antitumor Potential: Morpholine derivatives (e.g., ) inhibit kinases and apoptosis pathways. The target compound’s morpholine-thiadiazole hybrid could synergistically target dual mechanisms .
- Anti-inflammatory Activity : Thiadiazoles (e.g., ) inhibit COX-2 and TNF-α. The 5-oxo-morpholine moiety may mimic prostaglandin structures, enhancing COX-2 binding .
- Antimicrobial Activity : Thiophene-thiadiazole hybrids (e.g., ) disrupt bacterial cell membranes. The thiophen-2-ylmethyl group may improve Gram-negative activity compared to simpler thiadiazoles .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 306.35 g/mol. It features a thiadiazole ring that contributes to its biological activity through various mechanisms.
- Inhibition of DNA and RNA Synthesis : Compounds containing the 1,3,4-thiadiazole moiety have been shown to inhibit nucleic acid synthesis. This mechanism is crucial in targeting rapidly dividing cancer cells, leading to apoptosis.
- Enzyme Inhibition : Studies have indicated that thiadiazole derivatives can act as inhibitors of key enzymes involved in tumorigenesis, such as phosphodiesterases and carbonic anhydrases .
- Receptor Antagonism : Some derivatives have been identified as antagonists of adenosine A3 receptors, which play a role in cancer cell proliferation and survival .
Antitumor Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 4.37 ± 0.7 | Inhibition of DNA synthesis |
| A549 (lung cancer) | 8.03 ± 0.5 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 10.38 | Cell cycle arrest at G0-G1 phase |
The compound has shown promising results in inhibiting the growth of HepG2 and A549 cell lines with IC50 values indicating potent antitumor activity .
Antimicrobial Activity
The thiadiazole derivatives have also been evaluated for their antimicrobial properties. For instance, compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo have demonstrated activity against Mycobacterium tuberculosis strains. The observed activities suggest that these compounds may be effective against resistant bacterial strains as well .
Case Studies
Case Study 1 : In vitro studies on the effects of thiadiazole derivatives on human cancer cell lines have shown that these compounds can induce apoptosis through the activation of p53 pathways and caspase cascades. Flow cytometry analysis revealed significant increases in apoptotic cells when treated with N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo derivatives .
Case Study 2 : A study focusing on the antimicrobial properties reported that certain thiadiazole derivatives exhibited selective inhibition against pathogenic bacteria with minimal toxicity towards human cells. The metabolic stability and favorable pharmacokinetic profiles further support their potential use in therapeutic applications .
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization .
Key Conditions :
-
Acidic hydrolysis (e.g., HCl, 80°C)
-
Basic hydrolysis (e.g., NaOH, reflux)
Reactivity of the Thiadiazole Ring
The 1,3,4-thiadiazole ring participates in nucleophilic substitution and cycloaddition reactions. Substituents at the 2-position (e.g., 5-methyl group) influence electronic effects and regioselectivity.
Nucleophilic Substitution
The sulfur atom in the thiadiazole ring facilitates nucleophilic attacks, enabling functionalization. For instance:
Example : Alkylation with methyl iodide or aryl halides under basic conditions .
Cycloaddition Reactions
The thiadiazole ring engages in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles, enhancing structural complexity .
Thiophene Ring Functionalization
The thiophen-2-ylmethyl group undergoes electrophilic substitution (e.g., sulfonation, halogenation) at the 5-position due to electron-rich aromaticity.
Example Reaction :
This modification is exploited to tune lipophilicity or biological activity .
Morpholine Ring Modifications
The 5-oxomorpholine ring is susceptible to oxidation and ring-opening reactions:
Oxidation
The ketone group (5-oxo) can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, altering the compound’s hydrogen-bonding capacity .
Ring-Opening
Under strong acidic conditions, the morpholine ring undergoes cleavage, yielding linear amines or carboxylic acids.
Biological Activity and Derivatives
Structural analogs demonstrate antimicrobial and anticancer properties. For instance:
-
Antimicrobial Activity : Hybrids with nitroimidazole moieties (e.g., compound 16a ) inhibit H. pylori with zone diameters of 27–32 mm at 8 μg/disc .
-
Anticancer Potential : Morpholine-thiadiazole hybrids show IC₅₀ values <10 μM against breast cancer cell lines (MCF-7) .
Spectroscopic Characterization
Key data for reaction monitoring:
-
¹H NMR :
-
¹³C NMR :
Stability and Degradation
The compound is stable under ambient conditions but degrades in strong UV light or oxidizing environments, forming sulfoxides or cleavage products .
Q & A
Q. What are the typical synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, and what key reaction conditions influence yield?
The synthesis involves multi-step reactions, often starting with the formation of the thiadiazole and morpholine cores. Key steps include:
- Nucleophilic substitution : Reacting thiol-containing intermediates (e.g., 1,3,4-thiadiazole-2-thiol) with alkyl halides or carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF) to form thioether or carboxamide linkages .
- Cyclization : Using iodine and triethylamine in DMF to facilitate cyclization of intermediates into the morpholine ring .
- Optimization : Yields (typically 65–76%) depend on solvent choice (DMF, ethanol), temperature (reflux conditions), and purification methods (recrystallization, chromatography) .
Q. How is the molecular structure of this compound characterized using spectroscopic methods?
Structural confirmation relies on:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiophen-2-ylmethyl protons at δ 3.8–4.2 ppm; morpholine carbonyl carbons at ~170 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹, C-S-C at 600–700 cm⁻¹) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., thiadiazole ring planarity) .
Q. What are the common purification techniques for this compound post-synthesis?
- Recrystallization : Using ethanol/DMF mixtures to isolate high-purity crystals .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients to separate by polarity .
- TLC Monitoring : Pre-validates reaction progress (Rf values ~0.5 in ethyl acetate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for thiadiazole-containing compounds?
Contradictions (e.g., variable NMR shifts) arise from solvent effects, tautomerism, or crystallographic packing. Strategies include:
- Cross-Validation : Combining X-ray (absolute conformation) with solution-state NMR .
- Isotopic Labeling : Using ¹⁵N or ²H to trace dynamic structural changes .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict spectroscopic behavior under different conditions .
Q. What strategies are effective in optimizing the biological activity of this compound through structural modification?
Structure-activity relationship (SAR) studies guide rational design:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) enhances antimicrobial activity; bulky groups (e.g., biphenyl) improve enzyme inhibition .
- Hybridization : Merging morpholine and thiadiazole moieties increases metabolic stability .
| Substituent Position | Functional Group | Biological Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Thiadiazole 5-position | Methyl | Antimicrobial (MIC: 8 µg/mL) | |
| Morpholine 4-position | Thiophen-2-ylmethyl | Anticancer (IC₅₀: 15 µM) |
Q. How can computational methods like molecular docking guide the design of derivatives targeting specific enzymes?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like GSK-3β or microbial enzymes:
- Docking Parameters : Include flexible side chains, solvation effects, and scoring functions (e.g., MM-GBSA) .
- Validation : Compare docking poses with crystallographic ligand-enzyme complexes (PDB IDs: 1H8F, 3F88) .
- SAR Integration : Optimize hydrogen bonding (e.g., morpholine carbonyl with Arg96) and hydrophobic contacts (thiophene with Phe67) .
Methodological Notes
- Data Contradictions : Always cross-reference synthetic yields and spectral data across solvents (e.g., DMSO vs. CDCl₃ shifts) .
- Advanced Characterization : Use LC-MS/MS for trace impurity analysis and dynamic light scattering (DLS) for aggregation studies in bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
